molecular formula C16H18N2O3S B2715149 1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea CAS No. 865612-97-1

1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea

Cat. No.: B2715149
CAS No.: 865612-97-1
M. Wt: 318.39
InChI Key: PCEHBOUWSYPEIH-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of two methoxy groups on the phenyl rings and a thiourea linkage, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Synthetic Route:

  • Dissolve 2,4-dimethoxyaniline in dichloromethane.
  • Add 3-methoxyphenyl isothiocyanate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization from ethanol.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride.
  • Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products:

  • Sulfoxides, sulfones (from oxidation).
  • Amines (from reduction).

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-19-12-6-4-5-11(9-12)17-16(22)18-14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEHBOUWSYPEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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